N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide is a chemical compound with the molecular formula C₂₃H₁₈FN₃O₂S This compound is known for its unique structure, which includes a benzoxazole ring, a fluorobenzamide moiety, and a carbamothioyl group
Preparation Methods
The synthesis of N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide involves several steps. One common synthetic route includes the reaction of 2-(2,3-dimethylphenyl)benzoxazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing
Chemical Reactions Analysis
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation would depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Scientific Research Applications
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease.
Mechanism of Action
The mechanism of action of N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound’s benzoxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzamide moiety may enhance its binding affinity and specificity for certain targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .
Comparison with Similar Compounds
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide can be compared with other similar compounds, such as:
N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide: This compound has a similar structure but with a different substitution pattern on the benzoxazole ring.
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide: This compound differs in the position of the fluorine atom on the benzamide moiety.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
590396-72-8 |
---|---|
Molecular Formula |
C23H18FN3O2S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C23H18FN3O2S/c1-13-4-3-5-18(14(13)2)22-26-19-12-17(10-11-20(19)29-22)25-23(30)27-21(28)15-6-8-16(24)9-7-15/h3-12H,1-2H3,(H2,25,27,28,30) |
InChI Key |
SILPVYAPYPQDKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.